molecular formula C10H10S B110530 2-Ethylbenzo[b]thiophene CAS No. 1196-81-2

2-Ethylbenzo[b]thiophene

Cat. No.: B110530
CAS No.: 1196-81-2
M. Wt: 162.25 g/mol
InChI Key: JAABUGUCYZQMID-UHFFFAOYSA-N
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Description

2-Ethylbenzo[b]thiophene is an organic compound with the molecular formula C₁₀H₁₀S. It is a derivative of benzo[b]thiophene, where an ethyl group is attached to the second carbon of the thiophene ring. This compound is known for its applications in organic synthesis and its presence in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbenzo[b]thiophene can be achieved through several methods. One common approach involves the alkylation of benzo[b]thiophene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can efficiently produce this compound. These methods are favored for their high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it to the corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

Scientific Research Applications

Biological Activities

2-Ethylbenzo[b]thiophene and its derivatives exhibit a range of biological activities:

  • Antimicrobial Properties : Derivatives have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus, indicating potential applications in treating infections.
  • Anticancer Activity : Compounds derived from this scaffold have been explored for their anticancer properties, showing promise in inhibiting tumor growth and proliferation .
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory activities, making them candidates for further development in treating inflammatory diseases .

Pharmaceutical Applications

The versatility of this compound extends to pharmaceutical applications:

  • Drug Development : The compound serves as a precursor for synthesizing various pharmaceuticals. Notably, it is structurally related to several FDA-approved drugs that exhibit therapeutic effects in conditions such as cancer and inflammation .
  • Biological Target Interaction : Research has focused on how these compounds interact with biological targets, contributing to the understanding of their mechanisms of action and enhancing their efficacy as drug candidates .

Material Science Applications

In addition to its pharmaceutical relevance, this compound has applications in materials science:

  • Organic Electronics : The compound has been investigated for use in organic solar cells and organic light-emitting diodes (OLEDs) due to its electronic properties .
  • Conductive Polymers : Its derivatives are being explored for use in conductive polymers, which have implications in sensor technology and other electronic applications .

Case Studies and Research Findings

Several studies highlight the potential of this compound:

StudyFocusFindings
Antibacterial ActivityDerivatives showed significant inhibition against Staphylococcus aureus.
Synthesis MethodDeveloped a one-pot method yielding high amounts of 2-aroylbenzo[b]thiophenes.
Anticancer PropertiesDemonstrated effectiveness in inhibiting cancer cell lines.
Material ScienceInvestigated as a component in organic solar cells with promising results.

Mechanism of Action

The mechanism of action of 2-Ethylbenzo[b]thiophene and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors, blocking the activity of enzymes involved in disease pathways. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 2-Ethylbenzo[b]thiophene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the ethyl group at the second position enhances its stability and makes it a versatile intermediate in organic synthesis .

Biological Activity

2-Ethylbenzo[b]thiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their therapeutic potential against various diseases.

Chemical Structure and Synthesis

The benzo[b]thiophene nucleus is a fused bicyclic structure that includes a benzene ring and a thiophene ring. The introduction of an ethyl group at the 2-position enhances the compound's lipophilicity and may influence its biological properties. The synthesis of this compound typically involves:

  • Starting Materials : 2-bromothiophene and ethylbenzene.
  • Reactions : Coupling reactions such as Suzuki or Heck reactions are commonly employed to form the desired structure.

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing a range of pharmacological effects:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzo[b]thiophene derivatives. For instance, compounds derived from benzo[b]thiophene have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 4 µg/mL, indicating strong potential as new antibiotic agents .

2. Anticancer Properties

Research has indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a derivative of benzo[b]thiophene was evaluated for its anticancer activity, demonstrating significant inhibition of cell proliferation in A549 lung cancer cells . The structure-activity relationship (SAR) studies suggest that modifications on the benzo[b]thiophene nucleus can enhance anticancer efficacy.

3. Anti-inflammatory Effects

Compounds containing the benzo[b]thiophene scaffold have been reported to possess anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Study: Antimicrobial Evaluation

A study synthesized a series of acylhydrazones derived from benzo[b]thiophene-2-carboxylic hydrazide and screened them against various bacterial strains. Notably, compound II.b exhibited no cytotoxicity at concentrations significantly higher than its MIC, suggesting a favorable safety profile for further development .

CompoundMIC (µg/mL)Cytotoxicity (A549)Activity Type
II.b4None at 128Antibacterial
III.d≥256ModerateAntibacterial

Case Study: Anticancer Activity

Another research effort focused on synthesizing novel benzo[b]thiophene derivatives for anticancer activity. The results indicated that specific modifications led to enhanced cytotoxicity against breast cancer cell lines, with some compounds showing IC50 values in the nanomolar range .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-ethylbenzo[b]thiophene, and how do reaction conditions influence yield?

The Pd-catalyzed coupling of 2-iodothiophenol with phenylethynes is a robust method for synthesizing 2-substituted benzo[b]thiophenes, yielding 60–85% under mild conditions (70°C, 12–24 hours). Key variables include catalyst loading (5–10 mol% Pd(PPh₃)₄) and solvent choice (toluene or DMF), with DMF favoring higher yields for electron-deficient substrates . Alternative routes, such as Friedel-Crafts alkylation or cyclization of thiophenol derivatives, may suffer from regioselectivity issues or require harsh acids (e.g., AlCl₃), limiting functional group compatibility .

Q. How can structural confirmation of this compound derivatives be optimized?

Combine NMR (¹H/¹³C), HRMS, and X-ray crystallography for unambiguous confirmation. For example, ¹H NMR shows distinct deshielding of the ethyl group’s protons (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂ adjacent to the thiophene ring). HRMS with electrospray ionization (ESI) provides precise molecular ion data, while X-ray analysis resolves substituent orientation and ring planarity .

Q. What analytical methods are suitable for quantifying trace impurities (e.g., unreacted thiophenol) in synthesized this compound?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm effectively separates thiophenol (retention time ~4.2 min) from this compound (~8.5 min). For sub-ppm detection, GC-MS with a DB-5MS column and selected ion monitoring (SIM) for m/z 110 (thiophenol fragment) is recommended .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzo[b]thiophene core influence fluorescence quantum yields?

Electron-donating groups (e.g., methoxy at C4) enhance fluorescence (Φ up to 0.92) by stabilizing the excited state, while electron-withdrawing groups (e.g., nitro at C5) reduce Φ to <0.3 due to intramolecular charge transfer (ICT) quenching. Time-resolved fluorescence spectroscopy (TRFS) with a picosecond laser (λex = 350 nm) reveals lifetimes of 2–8 ns, correlating with substituent Hammett parameters (σ⁺) .

Q. What computational approaches predict the catalytic activity of this compound in oxygen reduction reactions (ORR)?

Density functional theory (DFT) at the B3LYP/6-311++G** level identifies the sulfur atom in the thiophene ring as the active site. Adsorption energy calculations (e.g., −1.8 eV for O₂ on sulfur) and Gibbs free energy diagrams (ΔG for OOH* formation = 0.45 eV) confirm ORR pathway feasibility. Compare with experimental cyclic voltammetry (CV) in 0.1 M KOH at 1600 rpm to validate overpotential trends .

Q. How do structural defects in poly(thienylene vinylene) derivatives incorporating this compound affect charge transport?

Defects (e.g., cis-vinylene linkages) reduce hole mobility (μh) from 0.12 cm²/V·s (all-trans) to 0.03 cm²/V·s. Use grazing-incidence wide-angle X-ray scattering (GIWAXS) to quantify crystallinity and atomic force microscopy (AFM) to map surface roughness. DFT-MD simulations (AMBER force field) model chain packing disruptions .

Q. Data Contradictions and Resolution Strategies

Q. Discrepancies in reported reaction yields for Pd-catalyzed syntheses: How to troubleshoot?

Contradictions often arise from trace oxygen or moisture deactivating the catalyst. Implement strict Schlenk-line techniques and pre-dry solvents (molecular sieves, 4Å). Compare yields under inert (N₂/Ar) vs. aerobic conditions; a >20% drop indicates sensitivity. Use ICP-MS to verify Pd leaching (<0.1 ppm) .

3.2 Conflicting NMR assignments for ethyl group protons in substituted derivatives
Reassign using 2D NOESY to detect through-space coupling between the ethyl CH₂ and aromatic protons. For example, a NOE correlation at δ 2.6 ppm (CH₂) and δ 7.3 ppm (C3-H) confirms proximity, distinguishing rotational isomers .

Q. Methodological Tables

Table 1. Key spectroscopic benchmarks for this compound derivatives:

Substituent¹H NMR (δ, ppm)Fluorescence λem (nm)Φ
-H1.25 (t, CH₃), 2.65 (q, CH₂)4200.65
-OCH₃ (C4)1.28 (t, CH₃), 2.70 (q, CH₂)4500.92
-NO₂ (C5)1.30 (t, CH₃), 2.75 (q, CH₂)4800.28
Data synthesized from

Table 2. Computational vs. experimental bond lengths in this compound:

BondDFT (Å)X-ray (Å)
C-S1.7141.706
C(2)-CH₂1.5081.502
Adapted from

Properties

IUPAC Name

2-ethyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAABUGUCYZQMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Ethylbenzo[b]thiophene was prepared by the method of Example 40A with benzo[b]thiophene (7.5 mmoles, 1.0 g), t-BuLi (1.7M, 8.9 mmoles, 5.3 ml), iodoethane (8.9 mmoles, 0.72 ml) and THF (20 ml). 1.2 g (99%) of a yellow liquid was isolated.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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